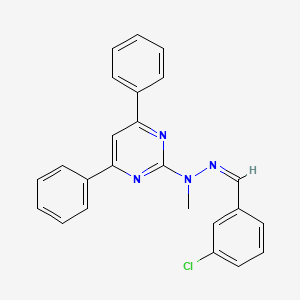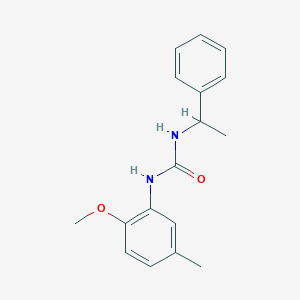
N-cycloheptyl-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N'-(3-methylphenyl)urea, also known as CHMU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-cycloheptyl-N'-(3-methylphenyl)urea is not fully understood, but it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. In particular, this compound has been shown to interact with the GABA-A receptor, which plays a key role in the regulation of neuronal activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models. It has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
In agriculture, this compound has been shown to have potent insecticidal and fungicidal properties, which can protect crops from pests and diseases. It has also been shown to enhance plant growth and increase crop yields.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-N'-(3-methylphenyl)urea is its versatility, as it can be used for a range of applications in different fields. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. It is also important to note that the effects of this compound may vary depending on the specific application and experimental conditions.
将来の方向性
There are several potential future directions for research on N-cycloheptyl-N'-(3-methylphenyl)urea. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases. In agriculture, research could focus on optimizing the use of this compound as a pesticide and plant growth enhancer. In material science, this compound could be further investigated for its potential applications in the synthesis of new materials and as a corrosion inhibitor. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
合成法
The synthesis of N-cycloheptyl-N'-(3-methylphenyl)urea involves the reaction of cycloheptylamine and 3-methylphenyl isocyanate in anhydrous toluene. The reaction is usually carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of this compound is typically around 60-70%, and the compound can be obtained in a white crystalline form.
科学的研究の応用
N-cycloheptyl-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and cancer.
In agriculture, this compound has been studied for its ability to enhance plant growth and protect crops from various pests and diseases. It has been shown to have potent insecticidal and fungicidal properties, making it a promising candidate for the development of new pesticides.
In material science, this compound has been investigated for its potential applications as a corrosion inhibitor and as a component in the synthesis of new materials, such as metal-organic frameworks.
特性
IUPAC Name |
1-cycloheptyl-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-6-10-14(11-12)17-15(18)16-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSJUZQHKLKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5365146.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5365175.png)

![5-[4-(allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365194.png)
![2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5365210.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![N-[(2-phenylvinyl)sulfonyl]phenylalanine](/img/structure/B5365227.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
![5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365246.png)